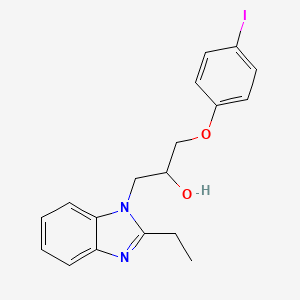
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological effects of β2-adrenergic receptor activation and to investigate the mechanism of action of various drugs.
作用机制
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol acts as a selective antagonist of the β2-adrenergic receptor, blocking the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways activated by the β2-adrenergic receptor, including the activation of adenylyl cyclase and the subsequent production of cAMP.
Biochemical and Physiological Effects:
The physiological effects of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol are dependent on the specific experimental conditions and the tissues or cells being studied. However, in general, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol has been shown to inhibit the effects of β2-adrenergic receptor activation, including the relaxation of smooth muscle, the stimulation of lipolysis, and the modulation of immune function.
实验室实验的优点和局限性
One advantage of using 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for the specific investigation of the physiological effects of β2-adrenergic receptor activation. However, one limitation of using 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol is its relatively low potency compared to other β2-adrenergic receptor antagonists, which may require higher concentrations to achieve the desired effect.
未来方向
There are several future directions for the use of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol in scientific research. One potential area of investigation is the role of β2-adrenergic receptors in the regulation of immune function, particularly in the context of autoimmune diseases. Additionally, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol may be used to investigate the effects of β2-adrenergic receptor activation on metabolism and energy balance, which could have implications for the treatment of obesity and metabolic disorders. Finally, the development of more potent and selective β2-adrenergic receptor antagonists could improve the utility of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol in scientific research.
合成方法
The synthesis of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol involves several steps, including the condensation of 2-ethylbenzimidazole with 4-iodophenol, followed by the addition of epichlorohydrin and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
科学研究应用
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol is widely used in scientific research to study the physiological effects of β2-adrenergic receptor activation. It is commonly used in experiments to investigate the mechanism of action of various drugs that interact with the β2-adrenergic receptor. Additionally, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol is used to study the role of β2-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and immune function.
属性
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(4-iodophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c1-2-18-20-16-5-3-4-6-17(16)21(18)11-14(22)12-23-15-9-7-13(19)8-10-15/h3-10,14,22H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLUCGQGVRXQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
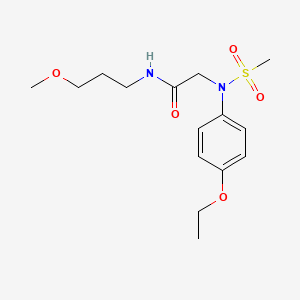
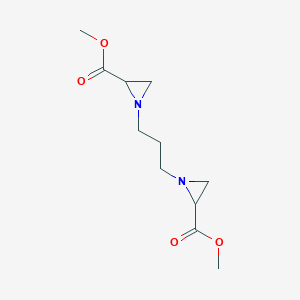
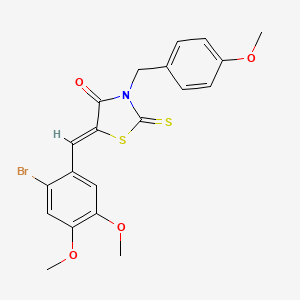
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)

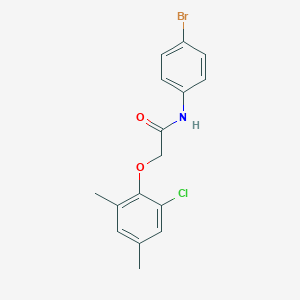
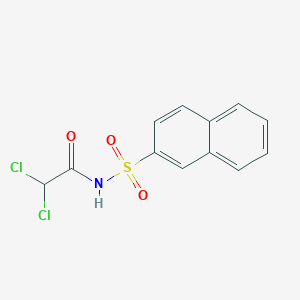
![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)
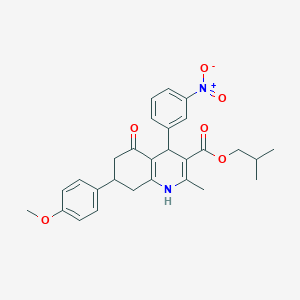
![2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)